molecular formula C13H26O2 B098037 Methyl (2R,4S,6R)-2,4,6-trimethylnonanoate CAS No. 18450-82-3

Methyl (2R,4S,6R)-2,4,6-trimethylnonanoate

Cat. No. B098037
CAS RN: 18450-82-3
M. Wt: 214.34 g/mol
InChI Key: NCJWARDEMBIBPL-GRYCIOLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R,4S,6R)-2,4,6-trimethylnonanoate is a chemical compound that is commonly used in scientific research. It is a chiral molecule that has been found to have various applications in the field of chemistry and biology.

Scientific Research Applications

Methyl (Methyl (2R,4S,6R)-2,4,6-trimethylnonanoate)-2,4,6-trimethylnonanoate has various applications in scientific research. It has been used as a chiral building block in the synthesis of pharmaceuticals and other biologically active compounds. It has also been used as a precursor in the synthesis of chiral ligands for asymmetric catalysis. Additionally, this compound has been used as a flavoring agent in food and beverage industries.

Mechanism of Action

The mechanism of action of methyl (Methyl (2R,4S,6R)-2,4,6-trimethylnonanoate)-2,4,6-trimethylnonanoate is not well understood. However, it is believed that this compound interacts with various enzymes and receptors in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Methyl (this compound)-2,4,6-trimethylnonanoate has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antioxidant properties and can protect cells from oxidative damage. It has also been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using methyl (Methyl (2R,4S,6R)-2,4,6-trimethylnonanoate)-2,4,6-trimethylnonanoate in lab experiments include its chiral nature, which makes it useful in the synthesis of chiral compounds. Additionally, this compound is readily available and relatively inexpensive. However, the limitations of using this compound include its potential toxicity and its limited solubility in certain solvents.

Future Directions

There are several future directions for research involving methyl (Methyl (2R,4S,6R)-2,4,6-trimethylnonanoate)-2,4,6-trimethylnonanoate. One area of research could involve the development of new synthetic methods for this compound, which could lead to the synthesis of new chiral compounds and ligands. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research could be conducted to explore the potential use of this compound as a flavoring agent in the food and beverage industry.

Synthesis Methods

Methyl (Methyl (2R,4S,6R)-2,4,6-trimethylnonanoate)-2,4,6-trimethylnonanoate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,4,6-trimethylnonanoyl chloride with methanol in the presence of a base catalyst. This reaction results in the formation of the methyl ester of (this compound)-2,4,6-trimethylnonanoic acid, which can then be purified and used in scientific research.

properties

CAS RN

18450-82-3

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

methyl (2R,4S,6R)-2,4,6-trimethylnonanoate

InChI

InChI=1S/C13H26O2/c1-6-7-10(2)8-11(3)9-12(4)13(14)15-5/h10-12H,6-9H2,1-5H3/t10-,11+,12-/m1/s1

InChI Key

NCJWARDEMBIBPL-GRYCIOLGSA-N

Isomeric SMILES

CCC[C@@H](C)C[C@H](C)C[C@@H](C)C(=O)OC

SMILES

CCCC(C)CC(C)CC(C)C(=O)OC

Canonical SMILES

CCCC(C)CC(C)CC(C)C(=O)OC

synonyms

[2R,4S,6R,(-)]-2,4,6-Trimethylnonanoic acid methyl ester

Origin of Product

United States

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